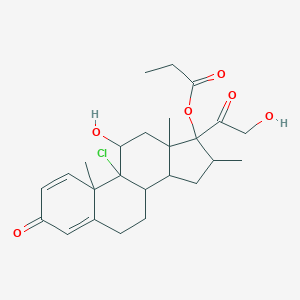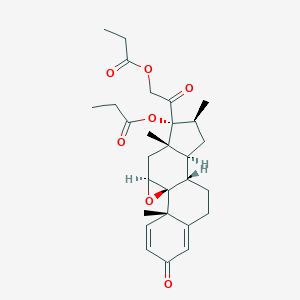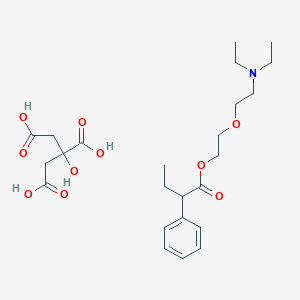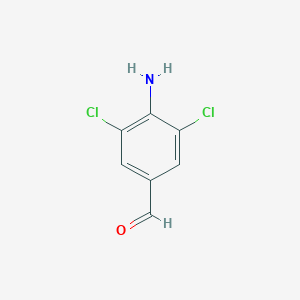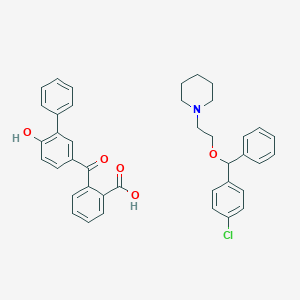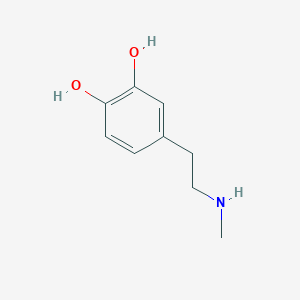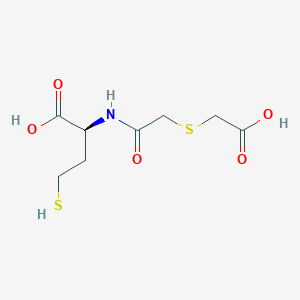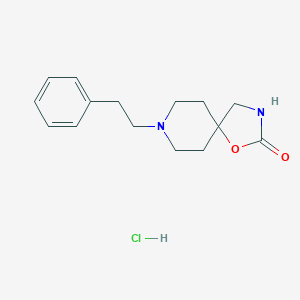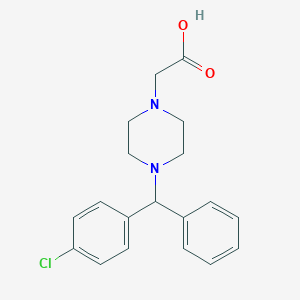
西替利嗪乙酸
描述
Cetirizine acetic acid, chemically known as (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, is a second-generation antihistamine. It is primarily used to treat allergic conditions such as rhinitis, dermatitis, and urticaria. Cetirizine acetic acid is known for its selective inhibition of peripheral H1 receptors, which helps in alleviating allergic symptoms without causing significant sedation .
科学研究应用
Cetirizine acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antihistamine activity and receptor binding.
Biology: Investigated for its effects on histamine receptors and allergic response pathways.
Medicine: Widely used in clinical trials for treating allergic conditions and exploring new therapeutic uses.
Industry: Employed in the formulation of over-the-counter allergy medications
作用机制
Target of Action
Cetirizine acetic acid, also known as Levocetirizine Impurity 3, primarily targets the Histamine-1 (H1) receptors . These receptors play a crucial role in allergic reactions, and their inhibition can alleviate symptoms associated with conditions like allergic rhinitis and chronic urticaria .
Mode of Action
Cetirizine acetic acid is an antihistamine drug. Its main effects are achieved through selective inhibition of peripheral H1 receptors . By selectively binding to these receptors, cetirizine prevents histamine from exerting its effects, thereby alleviating allergic symptoms .
Biochemical Pathways
For instance, by inhibiting H1 receptors, cetirizine can reduce itching, nasal secretion, bronchial muscle contraction, and vasodilation
Pharmacokinetics
Cetirizine is well-absorbed, with a bioavailability of over 70% . Its pharmacokinetics have been found to increase linearly with dose across a range of 5 to 60 mg . The maximum concentration (Cmax) following a single dose has been found to be 257 ng/mL for 10 mg and 580 ng/mL for 20 mg . Food has no effect on the bioavailability of cetirizine but has been found to delay the time to maximum concentration (Tmax) by 1.7 hours (i.e., to approximately 2.7 hours) and to decrease the Cmax by 23% .
Result of Action
The molecular and cellular effects of cetirizine’s action primarily involve the alleviation of allergic symptoms. By inhibiting H1 receptors, cetirizine effectively treats symptoms associated with seasonal allergic rhinitis caused by allergens such as ragweed, grass, and tree pollens, and perennial allergic rhinitis due to allergens including dust mites, animal dander, and molds . Symptoms treated effectively include sneezing, rhinorrhea, nasal pruritus, ocular pruritus, tearing, and redness of the eyes .
Action Environment
The action, efficacy, and stability of cetirizine can be influenced by various environmental factors. For instance, cetirizine formulated in a polyethylene glycol (PEG)-containing matrix was found to degrade during manufacture and storage . Additionally, different aqueous matrices (HCO3−, NO3−, and humic acid) had varying degrees of influence on the degradation of cetirizine
生化分析
Biochemical Properties
Cetirizine acetic acid interacts with peripheral H1 receptors, inhibiting the effects of histamine, a compound involved in allergic reactions . It has been shown to have anti-inflammatory properties, suppressing the NF-κB pathway and regulating the release of cytokines and chemokines .
Cellular Effects
Cetirizine acetic acid has been shown to have significant effects on various types of cells. It reduces cellular infiltration and the expression of adhesion molecules . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Cetirizine acetic acid involves selective inhibition of peripheral H1 receptors . This inhibition prevents histamine from exerting its effects, thereby alleviating allergic symptoms .
Temporal Effects in Laboratory Settings
Cetirizine acetic acid has been shown to have a rapid onset of action, with effects generally beginning within thirty minutes and lasting for about a day . Over time, the effects of this product remain stable, and no significant degradation has been observed .
Dosage Effects in Animal Models
In animal models, the effects of Cetirizine acetic acid have been observed to vary with different dosages . A once-daily dosing regimen of 2–4 mg/kg cetirizine per os has been shown to provide a sufficient antihistamine effect .
Metabolic Pathways
Cetirizine acetic acid is involved in metabolic pathways related to the metabolism of histamine . It is a metabolite of hydroxyzine, resulting from complete oxidation of the primary alcohol moiety .
Transport and Distribution
Cetirizine acetic acid is absorbed extensively and rapidly from the gut, leading to high bioavailability and rapid onset of action . It has a low volume of distribution, therefore it reaches the target organs at an effective concentration .
Subcellular Localization
The subcellular localization of Cetirizine acetic acid is primarily in the cytoplasm . This localization allows it to effectively interact with peripheral H1 receptors and exert its antihistamine effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cetirizine acetic acid typically involves the oxidation of a primary alcohol of hydroxyzine. The process can be summarized as follows:
Starting Material: Hydroxyzine, a first-generation antihistamine.
Oxidation: The primary alcohol group in hydroxyzine is oxidized to form cetirizine acetic acid.
Reaction Conditions: The oxidation is usually carried out under controlled conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the production of cetirizine acetic acid involves large-scale oxidation processes. The reaction is optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The final product is purified through crystallization and filtration techniques to meet pharmaceutical standards .
化学反应分析
Types of Reactions: Cetirizine acetic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyzine to cetirizine acetic acid.
Substitution: Reactions involving the replacement of functional groups on the piperazine ring.
Hydrolysis: Breakdown of ester or amide bonds under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogenating agents, nucleophiles.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products:
Oxidation: Cetirizine acetic acid.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: Carboxylic acids and amines.
相似化合物的比较
Diphenhydramine: A first-generation antihistamine with significant sedative effects.
Loratadine: A second-generation antihistamine with minimal sedation.
Fexofenadine: Another second-generation antihistamine known for its non-sedating properties.
Comparison:
Selectivity: Cetirizine acetic acid is highly selective for peripheral H1 receptors, similar to loratadine and fexofenadine.
Sedation: Unlike diphenhydramine, cetirizine acetic acid causes minimal sedation, although it may still cause more drowsiness compared to loratadine and fexofenadine.
属性
IUPAC Name |
2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24/h1-9,19H,10-14H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQBQRKLQXVPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113740-61-7, 942132-30-1 | |
| Record name | Cetirizine acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113740617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DE(CARBOXYMETHOXY) CETIRIZINE ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AO4AEB0V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




